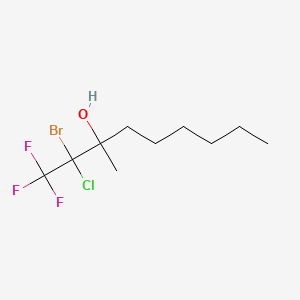
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- is an organic compound that belongs to the class of halogenated alcohols This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the halogenation of 3-Nonanol, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine, as well as catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and purity of the compound produced.
Chemical Reactions Analysis
Types of Reactions
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: A halogenated compound with similar functional groups but a different carbon backbone.
3-Bromo-1,1,1-trifluoro-2-propanol: Another halogenated alcohol with comparable chemical properties.
Uniqueness
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- is unique due to its specific combination of halogen atoms and the nonanol backbone
Properties
CAS No. |
141583-90-6 |
|---|---|
Molecular Formula |
C10H17BrClF3O |
Molecular Weight |
325.59 g/mol |
IUPAC Name |
2-bromo-2-chloro-1,1,1-trifluoro-3-methylnonan-3-ol |
InChI |
InChI=1S/C10H17BrClF3O/c1-3-4-5-6-7-8(2,16)9(11,12)10(13,14)15/h16H,3-7H2,1-2H3 |
InChI Key |
ZTYVNUKJICCEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(C(F)(F)F)(Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















